molecular formula C16H17N3O2 B11566420 N'-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-2-[(3-methylphenyl)amino]acetohydrazide (non-preferred name)

N'-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-2-[(3-methylphenyl)amino]acetohydrazide (non-preferred name)

Cat. No.: B11566420
M. Wt: 283.32 g/mol
InChI Key: ZPHNDLASHFMUKZ-JOCKMQGLSA-N
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Description

N’-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-2-[(3-methylphenyl)amino]acetohydrazide is a complex organic compound characterized by its unique structure, which includes a furan ring and a hydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-2-[(3-methylphenyl)amino]acetohydrazide typically involves the condensation of furan-2-carbaldehyde with 2-[(3-methylphenyl)amino]acetohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid, to facilitate the condensation process.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-2-[(3-methylphenyl)amino]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N’-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-2-[(3-methylphenyl)amino]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-2-[(3-methylphenyl)amino]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-2-[(3-methylphenyl)amino]acetohydrazide is unique due to its specific structural features, such as the presence of both a furan ring and a hydrazide group

Properties

Molecular Formula

C16H17N3O2

Molecular Weight

283.32 g/mol

IUPAC Name

N-[(E)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]-2-(3-methylanilino)acetamide

InChI

InChI=1S/C16H17N3O2/c1-13-5-2-6-14(11-13)17-12-16(20)19-18-9-3-7-15-8-4-10-21-15/h2-11,17H,12H2,1H3,(H,19,20)/b7-3+,18-9+

InChI Key

ZPHNDLASHFMUKZ-JOCKMQGLSA-N

Isomeric SMILES

CC1=CC(=CC=C1)NCC(=O)N/N=C/C=C/C2=CC=CO2

Canonical SMILES

CC1=CC(=CC=C1)NCC(=O)NN=CC=CC2=CC=CO2

Origin of Product

United States

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